molecular formula C7H16N2O B13162661 6-Aminoheptanamide

6-Aminoheptanamide

Cat. No.: B13162661
M. Wt: 144.21 g/mol
InChI Key: VUPVYOQHWDVFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol It is a derivative of heptanamide, characterized by the presence of an amino group at the sixth position of the heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoheptanamide typically involves the reaction of heptanamide with ammonia or an amine under controlled conditions. One common method is the reductive amination of heptanone, where heptanone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Aminoheptanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As an amino derivative, it can act as a nucleophile, participating in various biochemical reactions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 6-Aminoheptanamide is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

6-aminoheptanamide

InChI

InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

VUPVYOQHWDVFKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.